molecular formula C9H7BrN2 B3246196 5-Bromo-1-phenyl-1H-pyrazole CAS No. 17635-42-6

5-Bromo-1-phenyl-1H-pyrazole

Cat. No.: B3246196
CAS No.: 17635-42-6
M. Wt: 223.07 g/mol
InChI Key: LCJWNJQIZASEDB-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a bromine atom at position 5, and a phenyl group at position 1. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-pyrazole typically involves the cyclocondensation of phenylhydrazine with 1,3-dicarbonyl compounds, followed by bromination. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-1H-pyrazole, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as iron(III) chloride or polyvinylpyrrolidone (PVP) can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Dehalogenated pyrazoles.

Scientific Research Applications

Chemistry: 5-Bromo-1-phenyl-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as tuberculosis, diabetes, and inflammation. They act as inhibitors of specific enzymes and receptors involved in these diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at position 5 enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

5-bromo-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJWNJQIZASEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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